4-(4-(2,2,2-Trifluoroethoxy)phenyl)butanoic acid
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Overview
Description
4-(4-(2,2,2-Trifluoroethoxy)phenyl)butanoic acid is an organic compound with the molecular formula C12H13F3O3. This compound is characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to a butanoic acid moiety. The trifluoroethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2,2,2-Trifluoroethoxy)phenyl)butanoic acid typically involves the reaction of 4-(2,2,2-trifluoroethoxy)phenylboronic acid with butanoic acid derivatives. One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing palladium catalysts and boronic acid derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and degradation of the reactants and products .
Chemical Reactions Analysis
Types of Reactions
4-(4-(2,2,2-Trifluoroethoxy)phenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(4-(2,2,2-Trifluoroethoxy)phenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-(4-(2,2,2-Trifluoroethoxy)phenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,2,2-Trifluoroethoxy)phenylboronic acid: Shares the trifluoroethoxy group but differs in the functional group attached to the phenyl ring.
3-Fluoro-4-(2,2,2-trifluoroethoxy)phenylboronic acid: Similar structure with a fluorine atom on the phenyl ring.
4-Phenyl-2-(trifluoromethyl)butanoic acid: Contains a trifluoromethyl group instead of a trifluoroethoxy group.
Uniqueness
4-(4-(2,2,2-Trifluoroethoxy)phenyl)butanoic acid is unique due to the presence of both the trifluoroethoxy group and the butanoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-[4-(2,2,2-trifluoroethoxy)phenyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3/c13-12(14,15)8-18-10-6-4-9(5-7-10)2-1-3-11(16)17/h4-7H,1-3,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHNVQJETWESFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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